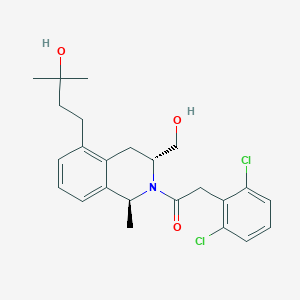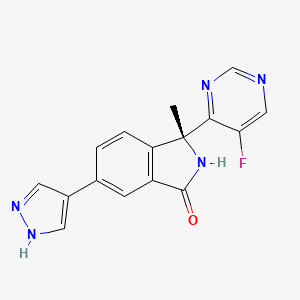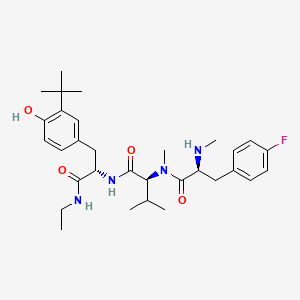
MA-2029
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MA-2029 tiene varias aplicaciones de investigación científica, que incluyen:
Trastornos gastrointestinales: Se utiliza para estudiar y potencialmente tratar trastornos gastrointestinales asociados con la motilidad gastrointestinal alterada
Síndrome del intestino irritable: Ha mostrado promesa en estudios preclínicos para el tratamiento del síndrome del intestino irritable.
Seguridad cardiovascular: Se han realizado investigaciones para evaluar su perfil de seguridad cardiovascular, lo que indica un menor riesgo cardiovascular en comparación con otros medicamentos similares.
Mecanismo De Acción
MA-2029 ejerce sus efectos mediante la unión selectiva y competitiva a los receptores de motilina, inhibiendo así las contracciones intestinales inducidas por motilina y el dolor visceral . Los objetivos moleculares involucrados son los receptores de motilina, y las vías incluyen la inhibición de la actividad del receptor de motilina, lo que lleva a una reducción de la motilidad gastrointestinal .
Análisis Bioquímico
Biochemical Properties
MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that this compound competes with motilin, the natural ligand, for binding to the receptor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .
Molecular Mechanism
The mechanism of action of this compound involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be dose-dependent and time-dependent
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 3 mg/kg, this compound has been shown to significantly inhibit abdominal muscle contractions
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .
Métodos De Preparación
La síntesis de MA-2029 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que implican la unión selectiva y la inhibición de los receptores de motilina .
Análisis De Reacciones Químicas
MA-2029 se somete a varias reacciones químicas, que incluyen:
Inhibición competitiva: Inhibe competitivamente las contracciones inducidas por motilina en tiras musculares longitudinales duodenales de conejo aisladas
Inhibición de la unión: Inhibe de forma dependiente de la concentración la unión de [125I]motilina a los receptores de motilina en tejido muscular liso de colon de conejo y células HEK 293 que expresan receptores de motilina humanos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen motilina, acetilcolina y sustancia P. Los principales productos formados a partir de estas reacciones son los complejos de receptores de motilina inhibidos .
Comparación Con Compuestos Similares
MA-2029 es único en su alta selectividad e inhibición competitiva de los receptores de motilina en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Cisaprida: Un medicamento eficaz para el síndrome del intestino irritable pero con un mayor riesgo cardiovascular.
Eritromicina: Otro agonista del receptor de motilina pero con una actividad receptora más amplia y menos selectividad
This compound destaca por su menor riesgo cardiovascular y su mayor selectividad para los receptores de motilina .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWAJPUTRBIRR-KLJDGLGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]
A: Research suggests that the action of this compound is intertwined with ghrelin, another gastrointestinal hormone. While this compound blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently this compound) to exert their effects. [] Further research is needed to fully elucidate this interplay.
A: this compound demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, this compound's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []
A: The primary animal model used to investigate the effects of this compound is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []
A: While current research suggests a favorable safety profile for this compound, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []
A: Further research is necessary to fully elucidate the mechanisms of action of this compound, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

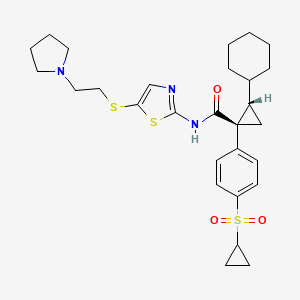
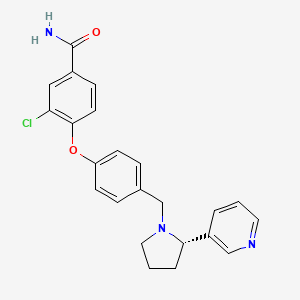
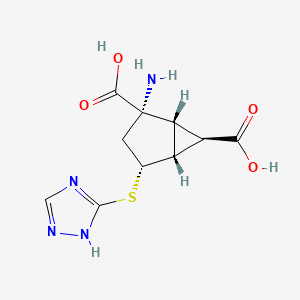
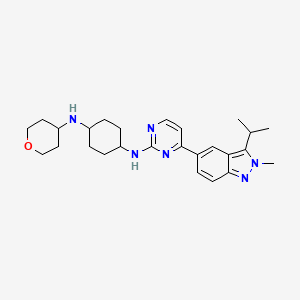
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
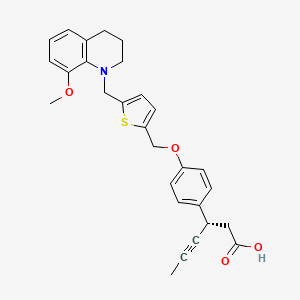
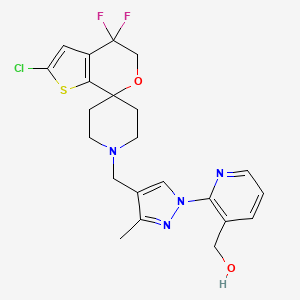
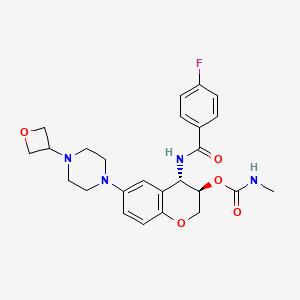
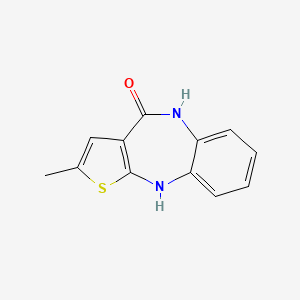
![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
